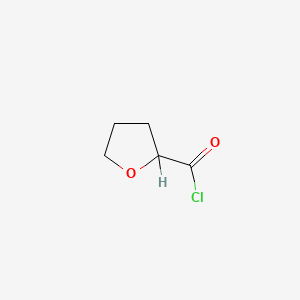Oxolane-2-carbonyl chloride
CAS No.: 52449-98-6
Cat. No.: VC2130849
Molecular Formula: C5H7ClO2
Molecular Weight: 134.56 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 52449-98-6 |
|---|---|
| Molecular Formula | C5H7ClO2 |
| Molecular Weight | 134.56 g/mol |
| IUPAC Name | oxolane-2-carbonyl chloride |
| Standard InChI | InChI=1S/C5H7ClO2/c6-5(7)4-2-1-3-8-4/h4H,1-3H2 |
| Standard InChI Key | DVCFNCQPOANJGU-UHFFFAOYSA-N |
| SMILES | C1CC(OC1)C(=O)Cl |
| Canonical SMILES | C1CC(OC1)C(=O)Cl |
Chemical Structure and Properties
Oxolane-2-carbonyl chloride, also known as tetrahydrofuran-2-carbonyl chloride, is a derivative of oxolane (tetrahydrofuran) where the second carbon is substituted with a carbonyl chloride group. This structural arrangement confers unique reactivity patterns that make it valuable in synthetic chemistry.
Basic Chemical Information
The compound exhibits the following key characteristics:
| Property | Value |
|---|---|
| Chemical Name | Oxolane-2-carbonyl chloride |
| Molecular Formula | C5H7ClO2 |
| Molecular Weight | 134.56 g/mol |
| CAS Number | 52449-98-6 |
| MFCD Number | MFCD09897727 |
| SMILES Notation | C1CC(C(=O)[Cl])OC1 |
The structure consists of a five-membered oxolane (tetrahydrofuran) ring with a carbonyl chloride group (-COCl) at the 2-position . This arrangement creates a molecule with both an ether functionality and a highly reactive acyl chloride group, contributing to its versatility in organic synthesis.
Physical Properties
Oxolane-2-carbonyl chloride is classified as a flammable liquid that is corrosive to metals. Its reactivity is primarily determined by the carbonyl chloride functional group, which readily undergoes nucleophilic substitution reactions. The compound must be handled with care due to its reactive nature and potential hazards associated with acyl chlorides.
Synthesis Methods
The preparation of oxolane-2-carbonyl chloride typically involves the chlorination of tetrahydrofuran-2-carboxylic acid. The most common synthetic route employs either thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents.
Standard Synthetic Procedure
The general synthesis follows this reaction pathway:
-
Starting with tetrahydrofuran-2-carboxylic acid
-
Treatment with thionyl chloride or phosphorus pentachloride
-
Formation of the corresponding acyl chloride with liberation of byproducts (HCl, SO2, or POCl3)
This straightforward conversion transforms the carboxylic acid functionality into the more reactive acyl chloride, preparing the molecule for subsequent transformations in organic synthesis.
Applications in Organic Synthesis
Oxolane-2-carbonyl chloride serves as a key intermediate in the preparation of various compounds of academic and industrial significance.
Synthetic Versatility
The compound's value stems from its dual functionality:
-
The tetrahydrofuran ring provides a rigid scaffold and oxygen functionality
-
The acyl chloride group offers a reactive site for further transformations
These features make oxolane-2-carbonyl chloride particularly useful in the following applications:
-
Formation of amides through reaction with amines
-
Synthesis of esters via reaction with alcohols
-
Production of thioesters when treated with thiols
-
Participation in Friedel-Crafts acylation reactions
-
Key intermediate in the synthesis of complex pharmaceuticals
Pharmaceutical and Agrochemical Applications
The compound plays a significant role in the pharmaceutical and agrochemical industries, where it serves as a building block for the synthesis of more complex molecules. Its incorporation introduces the tetrahydrofuran moiety, which appears in numerous bioactive compounds and can influence drug properties such as:
-
Metabolic stability
-
Receptor binding affinity
-
Pharmacokinetic properties
-
Solubility characteristics
Research Findings and Literature
Research involving oxolane-2-carbonyl chloride primarily focuses on its synthetic applications rather than the compound itself. The literature highlights its utility in forming various derivatives crucial in pharmaceutical and agrochemical development.
Carbonylation Chemistry
One significant area of research involves using oxolane-2-carbonyl chloride in carbonylation reactions for the synthesis of complex molecules. These reactions provide access to structurally diverse compounds containing the tetrahydrofuran scaffold, which is present in many natural products and pharmaceutical agents.
Relationship to Oxetane Chemistry
While distinct from oxolane-2-carbonyl chloride, related research in oxetane chemistry provides context for understanding the significance of heterocyclic ring systems in medicinal chemistry. Recent advances in oxetane synthesis and reactivity have demonstrated their value as bioisosteres and structural elements that can enhance drug properties .
When incorporated into pharmaceutical compounds, heterocyclic ring systems like oxolanes can influence:
| Parameter | Information |
|---|---|
| Purity | ≥97% |
| Package Size | Various (e.g., 10 grams) |
| Product Family | Heterocyclic Building Blocks |
| Usage Restriction | Professional/Industrial Use Only |
| Storage Requirements | Cool, dry location in sealed containers |
Common Synonyms
The compound is marketed under various names, including:
-
Tetrahydrofuran-2-carbonyl chloride
-
Tetrahydro-2-furancarbonyl chloride
-
2-Tetrahydrofuroyl chloride
-
Tetrahydrofuran-2-carboxylic acid chloride
Structural Relevance in Medicinal Chemistry
Tetrahydrofuran-based structures like oxolane-2-carbonyl chloride have significant relevance in medicinal chemistry due to their ability to serve as scaffolds for drug development.
Heterocyclic Building Blocks
The oxolane (tetrahydrofuran) ring is a privileged structure in medicinal chemistry for several reasons:
-
It provides a rigid scaffold that can position functional groups in three-dimensional space
-
The oxygen atom can participate in hydrogen bonding with biological targets
-
The ring system offers metabolic stability compared to some acyclic alternatives
-
It can be incorporated into larger molecular frameworks to modulate physicochemical properties
Comparison with Related Heterocycles
Research in heterocyclic chemistry has shown that modifications to ring size and heteroatom content can significantly impact drug properties. For example, replacing larger heterocycles like morpholine with smaller ring systems (such as oxetanes) can lead to increased aqueous solubility and decreased lipophilicity while maintaining metabolic stability .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume